molecular formula C27H35N3O2S B2556216 N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-pentylcyclohexyl)phenyl]thiourea CAS No. 692287-55-1

N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-pentylcyclohexyl)phenyl]thiourea

Cat. No.: B2556216
CAS No.: 692287-55-1
M. Wt: 465.66
InChI Key: YSUWNSMBTNWKST-UHFFFAOYSA-N
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Description

N-(2-cyano-4,5-dimethoxyphenyl)-N’-[4-(4-pentylcyclohexyl)phenyl]thiourea is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. This particular compound is characterized by its unique structure, which includes a cyano group, methoxy groups, and a pentylcyclohexylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)-N’-[4-(4-pentylcyclohexyl)phenyl]thiourea typically involves the reaction of 2-cyano-4,5-dimethoxyaniline with 4-(4-pentylcyclohexyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-4,5-dimethoxyphenyl)-N’-[4-(4-pentylcyclohexyl)phenyl]thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-cyano-4,5-dimethoxyphenyl)-N’-[4-(4-pentylcyclohexyl)phenyl]thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)-N’-[4-(4-pentylcyclohexyl)phenyl]thiourea involves its interaction with specific molecular targets. The cyano group and methoxy groups play a crucial role in binding to the active sites of enzymes or receptors, thereby modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyano-4,5-dimethoxyphenyl)-N’-phenylthiourea
  • N-(2-cyano-4,5-dimethoxyphenyl)-N’-[4-(4-methylcyclohexyl)phenyl]thiourea

Uniqueness

N-(2-cyano-4,5-dimethoxyphenyl)-N’-[4-(4-pentylcyclohexyl)phenyl]thiourea is unique due to the presence of the pentylcyclohexylphenyl moiety, which imparts distinct physicochemical properties and biological activities compared to its analogs. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-cyano-4,5-dimethoxyphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O2S/c1-4-5-6-7-19-8-10-20(11-9-19)21-12-14-23(15-13-21)29-27(33)30-24-17-26(32-3)25(31-2)16-22(24)18-28/h12-17,19-20H,4-11H2,1-3H3,(H2,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUWNSMBTNWKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=S)NC3=CC(=C(C=C3C#N)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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